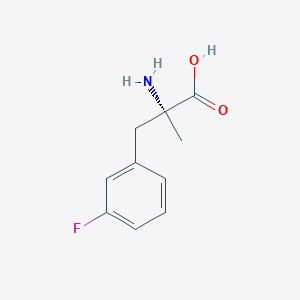
alpha-Methyl-D-3-fluorophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methyl-D-3-fluorophenylalanine is a synthetic amino acid . Its molecular formula is C10H12FNO2 and it has a molecular weight of 197.21 g/mol .
Synthesis Analysis
The synthesis of alpha-Methyl-D-3-fluorophenylalanine involves various chemical reactions. One approach involves the use of simple and abundant starting materials such as aliphatic acids, amines, and alcohols . Another method involves the introduction of fluorine into the phenyl, the β-carbon, or the α-carbon of D- or L-phenylalanines . The synthesis of 3-bromo-4-fluoro-(S)-Phe was carried out by reacting 3-bromo-4-fluorobenzaldehyde and N-acetylglycine to provide an intermediate in high yield and without purification .Molecular Structure Analysis
The alpha-Methyl-D-3-fluorophenylalanine molecule contains a total of 26 bonds. There are 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The chemical reactions of alpha-Methyl-D-3-fluorophenylalanine are complex and involve several steps. For example, the coupling of the zinc homoeno-late of ®-iodoalanine with a mixture of compounds in the presence of certain catalysts leads to the formation of fluorinated phenylalanines . Another reaction involves the alkylation of certain compounds with a chiral auxiliary .Physical And Chemical Properties Analysis
Alpha-Methyl-D-3-fluorophenylalanine is a white to light yellow crystalline powder . It has a melting point of 66-72 °C . It should be stored at a temperature of 2 - 8 °C .Applications De Recherche Scientifique
-
Pharmaceutical Applications
- Fluorinated phenylalanines, including alpha-Methyl-D-3-fluorophenylalanine, have had considerable industrial and pharmaceutical applications . They play an important role as potential enzyme inhibitors, therapeutic agents, and in topography imaging of tumor ecosystems using Positron Emission Tomography (PET) .
- The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
- Fluorinated amino acids have played an important role as enzyme inhibitors as well as therapeutic agents . They modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .
-
Positron Emission Tomography (PET) Imaging
- Radiolabeled amino acids are an important class of agents for PET imaging that target amino acid transporters in many tumor types .
- Traditional 18 F-labeled amino acid synthesis strategies are always based on nucleophilic aromatic substitution reactions with multistep radiosynthesis and low radiochemical yields .
- In recent years, new 18 F-labeling methodologies such as metal-catalyzed radiofluorination and heteroatom (B, P, S, Si, etc.)- 18 F bond formation are being effectively used to synthesize radiopharmaceuticals .
-
Enzyme Inhibitors
- Fluorinated phenylalanines have played an important role as enzyme inhibitors . The introduction of fluorine into phenylalanine can modulate various properties of the analogue, including its reactivity . This makes it a valuable tool in the study of enzyme mechanisms and in the development of new therapeutic agents .
-
Therapeutic Agents
- Fluorinated phenylalanines, including alpha-Methyl-D-3-fluorophenylalanine, have been used as therapeutic agents . They can modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .
-
Protein Studies
-
Synthesis of α-CF3-α-amino acids
-
Biochemical Research
- Fluorinated phenylalanines are used in biochemical research to study the properties of peptides and proteins . They can influence aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .
-
Metabolic Studies
-
Drug Development
-
Synthesis of Organic Molecules
-
Peptide-Based Vaccines
-
Modulation of Bioavailability
Propriétés
IUPAC Name |
(2R)-2-amino-3-(3-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZGACCJFXQSCQ-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methyl-D-3-fluorophenylalanine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

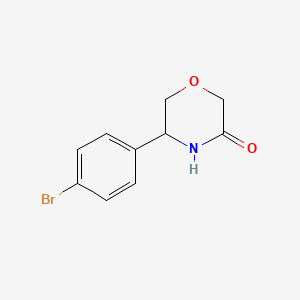
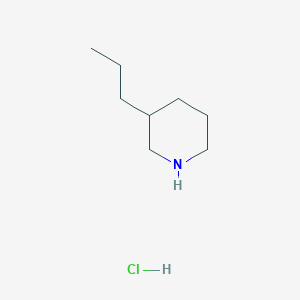
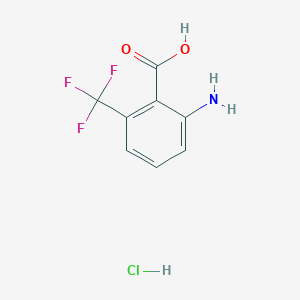
![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)

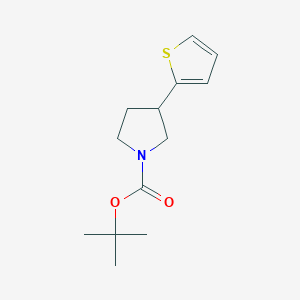
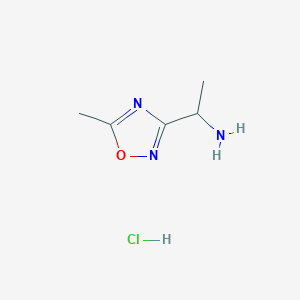
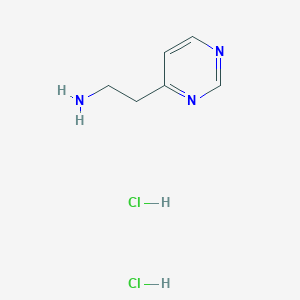

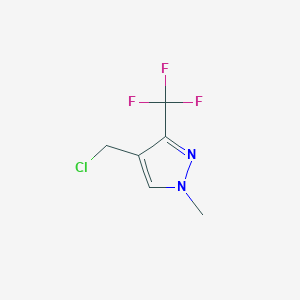
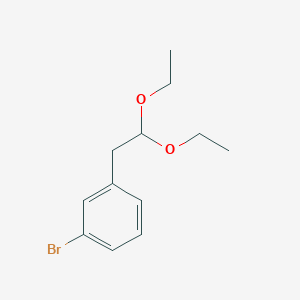
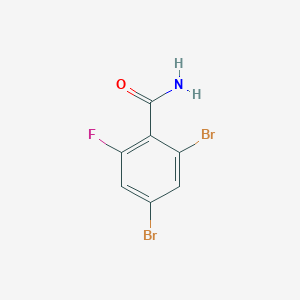
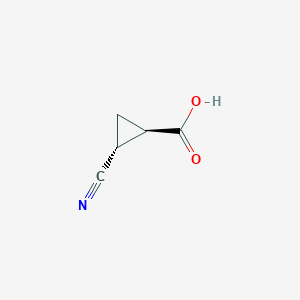
![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)